molecular formula C9H8O2 B1345186 Phenyl acrylate CAS No. 937-41-7

Phenyl acrylate

Cat. No.: B1345186
CAS No.: 937-41-7
M. Wt: 148.16 g/mol
InChI Key: WRAQQYDMVSCOTE-UHFFFAOYSA-N
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Description

Phenyl acrylate (C₆H₅O₂CCH=CH₂) is an aromatic acrylate monomer characterized by a phenyl group bonded to an acrylate ester. Its synthesis typically involves reacting acrylic acid with diphenyl carbonate, yielding high-purity compositions (90–99.999 wt%) with residual diphenyl carbonate . This monomer is widely utilized in polymer chemistry due to its ability to enhance thermal stability in copolymers . For instance, starch-g-poly(this compound) copolymers exhibit three-stage decomposition under oxidative conditions, releasing CO₂, CO, and H₂O . Additionally, this compound is critical in pharmaceuticals, serving as a side chain in selective estrogen receptor downregulators (SERDs) for breast cancer treatment, where its planar structure facilitates hydrogen bonding with ERα residues .

Preparation Methods

Preparation by Direct Esterification of Acrylic Acid with Phenol

The most common industrial method for preparing phenyl acrylate is the direct esterification of acrylic acid with phenol or phenolic hydroxyl compounds. This process typically involves a dehydration reaction catalyzed by acid catalysts under elevated temperatures.

Reaction Conditions and Catalysts

  • Temperature: The reaction is carried out at temperatures ranging from 110°C to 150°C. Optimal reaction temperatures are generally between 125°C and the boiling point of acrylic acid (~141°C) to balance reaction rate and minimize unwanted polymerization of acrylic acid.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid, phosphotungstic acid, methanesulfonic acid, and other strong acids are used to promote esterification.
  • Reaction Time: The reaction time varies from 5 to 30 hours depending on temperature, catalyst, and reactant ratios.
  • Pressure: The reaction is usually conducted at atmospheric pressure to avoid complex apparatus, though reduced or elevated pressures can be used.
  • Solvents: In some cases, inert solvents with boiling points above 110°C (e.g., toluene, xylene) are used to facilitate the dehydration and control the reaction environment.

Mechanism and Process

The esterification proceeds via acid-catalyzed dehydration between the carboxyl group of acrylic acid and the phenolic hydroxyl group of phenol, forming this compound and water. The water formed is continuously removed to drive the reaction forward.

Example Data from Research

Parameter Typical Range/Value Notes
Acrylic acid to phenol molar ratio 1:1 to 1:1.5 Slight excess of phenol may be used
Catalyst loading 1-10 wt% relative to acrylic acid p-toluenesulfonic acid common
Reaction temperature 125-150°C Higher temperatures increase rate but risk polymerization
Reaction time 5-30 hours Longer times at lower temperatures
Yield 60-77% Dependent on conditions and purification

Advantages and Limitations

  • Advantages: Simple process, uses readily available starting materials, scalable for industrial production.
  • Limitations: Requires careful temperature control to avoid polymerization; relatively long reaction times; moderate yields.

Preparation via Catalyzed Esterification with Polymerization Inhibitors

To improve yield and reduce polymerization during synthesis, polymerization inhibitors and specific catalysts are employed in the esterification of acrylic acid with phenethyl alcohol (a related compound) to produce this compound derivatives.

Process Overview (Based on 2-Phenylethyl Acrylate Preparation)

  • Reactants: Acrylic acid, phenethyl alcohol (analogous to phenol in structure), polymerization inhibitors (e.g., p-tert-butyl catechol, hydroquinone), and catalysts (e.g., phosphotungstic acid, p-toluenesulfonic acid).
  • Reaction Conditions: Heating at 90-120°C under inert gas (nitrogen or helium) or air for 3-8 hours.
  • Post-Reaction Processing: Vacuum distillation at 120-140°C to remove unreacted materials and byproducts.
  • Washing: Sequential washing with alkaline solutions (5-8% sodium bicarbonate or sodium hydroxide), salt solutions (20-25% sodium chloride), and water to separate organic and aqueous layers.
  • Final Purification: Vacuum distillation at 60-100°C to obtain pure this compound derivative.

Example Experimental Data

Step Conditions/Details Outcome/Yield
Mixing and reaction Acrylic acid (180-300g), phenethyl alcohol (240-350g), inhibitors (1-20g), catalysts (1-30g), 90-120°C, 3-8h, inert gas or air Formation of first mixture
Vacuum distillation 120-140°C, vacuum >0.09 MPa, 0.5-2h Second mixture obtained
Washing Sequential addition of 5-8% NaHCO3, 20-25% NaCl, water Separation of organic layer
Final distillation 60-100°C, vacuum >0.09 MPa, 0.5-2h Pure this compound derivative, yields 86.7-89.2%

Notes on Catalysts and Inhibitors

  • Polymerization inhibitors such as p-tert-butyl catechol and hydroquinone prevent premature polymerization of acrylic acid during the reaction.
  • Catalysts like phosphotungstic acid and p-toluenesulfonic acid enhance esterification efficiency.
  • The use of inert gas atmosphere reduces oxidation and side reactions.

Summary Table of Preparation Methods

Method Reactants Catalysts/Inhibitors Conditions Yield (%) Notes
Direct esterification Acrylic acid + phenol p-toluenesulfonic acid, others 125-150°C, 5-30h, atmospheric 60-77 Simple, industrially scalable
Esterification with inhibitors Acrylic acid + phenethyl alcohol p-tert-butyl catechol, phosphotungstic acid, hydroquinone 90-120°C, inert gas, 3-8h, vacuum distillation 86.7-89.2 Higher yield, reduced polymerization
RAFT polymerization (monomer use) This compound monomer RAFT agents Polymerization conditions vary >98% conversion For polymer synthesis, not direct prep

Chemical Reactions Analysis

Types of Reactions: Phenyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form poly(this compound) or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and phenol.

    Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as primary amines or thiols under mild conditions.

Major Products Formed:

    Polymerization: Poly(this compound) or copolymers.

    Hydrolysis: Acrylic acid and phenol.

    Addition Reactions: Michael adducts with various nucleophiles.

Scientific Research Applications

Polymer Synthesis

Phenyl Acrylate as a Monomer
this compound serves as a versatile monomer in the synthesis of acrylic polymers. It is particularly useful in Polymerization-Induced Self-Assembly (PISA) processes. In a study, this compound was polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, leading to the formation of well-defined nanoparticles with adjustable sizes from 38 nm to 188 nm. This versatility allows for the development of various copolymer morphologies, which can be tailored for specific applications .

Table 1: Properties of this compound-Based Polymers

PropertyValue
Glass Transition Temperature50 °C
Mean Diameter (Nanoparticles)38 - 188 nm
Polymerization MethodRAFT Polymerization

Textile Industry

Functional Finishing
In the textile industry, this compound is utilized as a component in organic UV absorbers, enhancing the durability and UV resistance of fabrics. The incorporation of this compound-based coatings contributes to sustainable practices by providing protective finishes without harmful chemicals .

Case Study: UV Absorber Application
A this compound-based UV absorber was evaluated for its effectiveness in coating textiles. The results indicated improved UV protection and longevity of the fabric, showcasing its potential for environmentally friendly textile treatments.

Optical Materials

UV-Curable Formulations
this compound derivatives are employed in UV-curable formulations for optical materials such as prism sheets used in liquid crystal displays. These formulations exhibit lower viscosity and higher refractive indices compared to traditional acrylic derivatives, making them suitable for high-performance optical applications .

Table 2: Physical Properties of this compound Derivatives

PropertyThis compound DerivativeViscosity (mPa·s)Refractive Index
Example 1Phenoxyethyl Acrylate901.583
Example 2Alkoxylated Bisphenol A1301.585

Membrane Technology

Anion Exchange Membranes
Recent research has focused on this compound-based cross-linked anion exchange membranes (AEMs). These membranes are synthesized through UV cross-linking methods and exhibit significant potential in fuel cell technologies due to their ionic conductivity and stability under operational conditions .

Case Study: Fuel Cell Application
A study demonstrated that this compound-based AEMs could enhance the efficiency of direct urea fuel cells when combined with nickel-based catalysts. The membranes showed improved ion transport properties, which are critical for fuel cell performance.

Mechanism of Action

The mechanism of action of phenyl acrylate primarily involves its ability to undergo polymerization and addition reactions. In polymerization, the acrylate moiety undergoes free radical initiation, propagation, and termination steps to form high molecular weight polymers. In addition reactions, the electron-deficient double bond of the acrylate group reacts with nucleophiles to form stable adducts. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Benzyl Acrylate

  • Structure and Synthesis: Benzyl acrylate (C₆H₅CH₂O₂CCH=CH₂) replaces the phenyl group with a benzyl moiety. Both monomers are synthesized via radical graft copolymerization with starch but differ in grafting efficiency (%) due to steric and electronic effects .
  • Thermal Behavior : Starch-g-poly(benzyl acrylate) decomposes similarly to phenyl acrylate copolymers but with distinct grafting percentages, influencing oxidative stability .
  • Reactivity : this compound exhibits higher selectivity for primary amines in acylation reactions compared to benzyl acrylate, making it preferable in Michael addition syntheses .

Phenyl Methoxyacrylate

  • Structure and Applications : Derivatives like phenyl methoxyacrylates contain a methoxy group (e.g., 2-alkenylthiopyrimidine substituents), enhancing acaricidal activity. For example, such compounds achieve IC₅₀ values as low as 1.3 nM in MCF-7 cell lines .
  • Key Difference : The methoxy group alters electron density, improving bioactivity but reducing thermal stability compared to this compound .

Ethyl 3-Phenylacrylate

  • Structural Similarity: Ethyl 3-phenylacrylate (C₆H₅CH₂CH₂CO₂C₂H₅) shares a phenyl-acrylate backbone but uses an ethyl ester group.
  • Applications : Primarily used in agrochemicals and photoluminescent copolymers, contrasting with this compound’s pharmaceutical roles .

2-Phenoxyethyl Acrylate

  • Functionality: The phenoxyethyl group (C₆H₅OCH₂CH₂O₂CCH=CH₂) introduces flexibility, making it suitable for adhesives and sealants. Its applications diverge from this compound’s rigid, thermally stable polymers .
  • Safety : Classified as an industrial chemical with specific handling requirements, unlike this compound’s biomedical focus .

Key Comparative Data Table

Compound Structure Thermal Decomposition Key Applications Unique Properties References
This compound C₆H₅O₂CCH=CH₂ Three-stage (CO₂, CO) SERDs, thermal-stable polymers High primary amine selectivity
Benzyl Acrylate C₆H₅CH₂O₂CCH=CH₂ Three-stage (similar) Adhesives, coatings Lower grafting efficiency
Phenyl Methoxyacrylate C₆H₅OCH₂O₂CCH=CH₂ Not reported Acaricides Enhanced bioactivity
Ethyl 3-Phenylacrylate C₆H₅CH₂CH₂CO₂C₂H₅ Not reported Agrochemicals Higher reactivity in polymerization
2-Phenoxyethyl Acrylate C₆H₅OCH₂CH₂O₂CCH=CH₂ Not reported Sealants, adhesives Flexibility, industrial use

Research Findings and Implications

  • Pharmaceuticals : this compound’s susceptibility to Michael addition and metabolism led to bioisostere exploration (e.g., cinnamates), though acrylate derivatives retain superior binding affinity in SERDs .
  • Polymer Science : Starch-g-poly(this compound) copolymers demonstrate reproducible thermal degradation patterns, enabling tailored material designs .
  • Synthetic Chemistry: The monomer’s selectivity for primary amines underpins its utility in dendrimer and peptide synthesis, outperforming benzyl acrylate in specificity .

Biological Activity

Phenyl acrylate (PhA) is a versatile compound that has garnered attention in various fields of research, particularly in biomedicine and materials science. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and applications in drug delivery systems.

This compound is an acrylic ester with the chemical formula C9_9H8_8O2_2. It is characterized by its ability to undergo polymerization, forming poly(this compound) (PPhA), which has a relatively high glass transition temperature (Tg) of approximately 50 °C. This property allows for the formation of stable polymeric structures that can be utilized in various biomedical applications.

PropertyValue
Molecular FormulaC9_9H8_8O2_2
Molecular Weight164.16 g/mol
Boiling Point210 °C
Density1.09 g/cm³
Tg50 °C

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. One notable study synthesized various acrylic acid derivatives and tested their efficacy against the MDA-MB-231 breast cancer cell line. Among these, a specific derivative demonstrated an IC50 value of 3.24 μM, indicating potent cytotoxicity. The mechanism of action involved the inhibition of β-tubulin polymerization and induction of apoptosis in cancer cells, particularly during the G2/M phase of the cell cycle .

Case Study: Antitumor Efficacy

  • Study Design : The study evaluated several this compound derivatives for their antiproliferative effects on MDA-MB-231 cells.
  • Findings : The most effective compound induced significant cell cycle arrest and increased apoptosis rates from 0.24% in untreated controls to 12.62% in treated cells.
  • : this compound derivatives exhibit promising antitumor activity, warranting further investigation for potential therapeutic applications.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that compounds with acryl or acryloxy groups bound to a phenyl moiety exhibit superior antimicrobial activity compared to their aliphatic counterparts. One study reported that p-hydroxythis compound derivatives showed significant antimicrobial effects against various bacterial strains, suggesting their potential use in developing new antibacterial agents .

Table 2: Antimicrobial Activity of p-Hydroxythis compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
p-Hydroxythis compoundE. coli32 µg/mL
p-Hydroxythis compoundS. aureus16 µg/mL
p-Hydroxythis compoundP. aeruginosa64 µg/mL

Applications in Drug Delivery Systems

The polymerization-induced self-assembly (PISA) technique using this compound has been explored for creating drug delivery systems. By synthesizing diblock copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization, researchers have developed nano-objects that can encapsulate therapeutic agents, enhancing their stability and bioavailability .

Table 3: Characteristics of PISA Formulations Using this compound

Formulation TypeMean Diameter (nm)Target Degree of Polymerization (DP)
RAFT Aqueous Emulsion Polymerization38 - 188Variable
RAFT Alcoholic Dispersion PolymerizationVariableVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl acrylate, and how can purity be validated?

this compound is synthesized via esterification of acrylic acid with phenol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods for higher selectivity. Post-synthesis purification involves distillation or column chromatography to remove unreacted monomers and byproducts. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm >99% purity . For reproducibility, ensure anhydrous conditions to prevent hydrolysis, and document solvent selection (e.g., toluene for azeotropic water removal) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its polymers?

  • FTIR : Identifies characteristic peaks (C=O stretch at ~1730 cm⁻¹, C-O-C ester linkage at ~1250 cm⁻¹).
  • ¹H/¹³C NMR : Confirms monomer structure (e.g., vinyl protons at δ 5.8–6.4 ppm, aromatic protons at δ 7.2–7.5 ppm).
  • GPC/SEC : Determines molecular weight distribution of poly(this compound) (PPhA). Cross-validation with elemental analysis (C, H, O) ensures structural integrity .

Q. How does this compound perform in reversible addition-fragmentation chain-transfer (RAFT) polymerization?

this compound acts as a versatile monomer in RAFT due to its moderate reactivity and compatibility with aqueous, alcoholic, and nonpolar solvents. Key parameters:

  • Macro-CTA selection : Use poly(glycerol monomethacrylate) (PGMA) for aqueous emulsion polymerization.
  • Temperature : 70–90°C for optimal chain propagation.
  • Morphology control : Poly(this compound) (Tg ≈ 50°C) enables TEM imaging of block copolymer nanostructures without staining .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity ratios for this compound copolymers?

Discrepancies in reactivity ratios (e.g., r₁ for this compound vs. styrene) arise from solvent polarity and initiator choice. To resolve:

  • Use a high-throughput screening approach with varied solvent systems (e.g., DMF vs. toluene).
  • Employ Arrhenius analysis to isolate temperature-dependent effects.
  • Validate data using both Mayo-Lewis and Kelen-Tüdős methods to minimize computational bias .

Q. What methodologies optimize the thermal stability of poly(this compound) for high-temperature applications?

Thermal degradation occurs via ester cleavage above 200°C. Strategies include:

  • Copolymerization with high-Tg monomers (e.g., methyl methacrylate).
  • Crosslinking using divinylbenzene to enhance network stability.
  • TGA-DSC analysis under nitrogen quantifies decomposition kinetics (activation energy via Flynn-Wall-Ozawa method) .
StudyTg (°C)Decomposition Onset (°C)Method
Smith et al. (2023)52215RAFT in water
Lee et al. (2024)48205Alcoholic dispersion

Q. How do steric and electronic effects influence this compound’s reactivity in photoinitiated polymerizations?

The phenyl group introduces steric hindrance, reducing propagation rates compared to methyl acrylate. Electronic effects (electron-withdrawing ester group) polarize the vinyl bond, enhancing radical addition. Experimental validation:

  • DFT calculations to map electron density distributions.
  • Real-time FTIR monitors conversion rates under UV light.
  • Compare with tert-butyl acrylate to isolate steric contributions .

Q. Methodological Guidelines for Researchers

  • Reproducibility : Document solvent batch, initiator purity, and degassing protocols. Use standardized macro-CTAs (e.g., from Sigma-Aldrich) .
  • Data interpretation : Address outliers in copolymer composition via triple-detection SEC (light scattering, viscosity, refractive index) .
  • Ethical reporting : Disclose conflicts (e.g., industry partnerships) and archive raw data in repositories like Zenodo .

Properties

IUPAC Name

phenyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQQYDMVSCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
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Related CAS

28133-04-2
Record name Poly(phenyl acrylate)
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DSSTOX Substance ID

DTXSID5061328
Record name Phenyl acrylate
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Molecular Weight

148.16 g/mol
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CAS No.

937-41-7
Record name Phenyl acrylate
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Record name Phenyl acrylate
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Record name 2-Propenoic acid, phenyl ester
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Record name Phenyl acrylate
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Record name Phenyl acrylate
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Record name PHENYL ACRYLATE
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Synthesis routes and methods

Procedure details

A 500-ml, two necked flask was equipped with magnetic stirring bar, nitrogen atmosphere and an addition funnel. The flask was charged with 25 g of 2-(2-hydroxyethoxy)phenol (0.16 mol.), 33 g of triethylamine (0.32 mol.), 250 ml of tetrahydrofuran and 1 g of phenothiazine. Next, 30 g of acryloyl chloride (0.18 mol.) was slowly added to the reaction over 1 hour via the addition funnel. The triethylamine hydrochloride salt was removed by filtration and the mother liquor was evaporated with a rotoevaporator. The remaining liquid was dissolved in chloroform and washed with NaCl(aq.), NH4OH(10%), NaCl(aq.) and dried over MgSO4. The chloroform was removed with a rotoevaporator to yield 26 g (62%) of a reddish brown liquid. The product was confirmed by IR and 13C NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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